2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene
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Overview
Description
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde as starting materials. These aldehydes undergo a condensation reaction with a suitable chromene precursor in the presence of a catalyst, such as piperidine, under reflux conditions. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(3,4-dimethoxyphenyl)-4H-chromene, 2-(4-fluorophenyl)-4H-chromene.
Uniqueness: The presence of both 3,4-dimethoxyphenyl and 4-fluorophenyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from other chromene derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19FO3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene |
InChI |
InChI=1S/C23H19FO3/c1-25-21-12-9-16(13-23(21)26-2)22-14-19(15-7-10-17(24)11-8-15)18-5-3-4-6-20(18)27-22/h3-14,19H,1-2H3 |
InChI Key |
SABKVJLHEFKROS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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